molecular formula C20H18N2O3 B5660959 ethyl 4-[(4-acetylphenyl)amino]-3-quinolinecarboxylate

ethyl 4-[(4-acetylphenyl)amino]-3-quinolinecarboxylate

Cat. No. B5660959
M. Wt: 334.4 g/mol
InChI Key: ZENPAQJYNBTCJS-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-acetylphenyl)amino]-3-quinolinecarboxylate is a chemical compound that belongs to the quinoline class. Quinoline derivatives are significant due to their diverse applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of ethyl 4-[(4-acetylphenyl)amino]-3-quinolinecarboxylate and related compounds often involves complex chemical reactions. For instance, Bunce, Lee, and Grant (2011) detailed the preparation of a similar compound, ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, using a tandem addition-elimination-SNAr reaction, showcasing the intricate process involved in synthesizing such compounds (Bunce, Lee, & Grant, 2011).

Molecular Structure Analysis

Molecular structure analysis, such as crystallography, is crucial in understanding these compounds. Polo-Cuadrado et al. (2021) conducted an in-depth structural analysis of a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, using techniques like X-ray diffraction, which can provide insights into the molecular structure of ethyl 4-[(4-acetylphenyl)amino]-3-quinolinecarboxylate (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives can be diverse. For example, Klásek et al. (2003) discussed the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, highlighting the variety of chemical reactions that quinoline compounds can undergo (Klásek, Kořistek, Sedmera, & Halada, 2003).

Physical Properties Analysis

The physical properties of quinoline derivatives like solubility, melting point, and boiling point are essential for their practical applications. These properties are typically determined through experimental analysis.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with other chemicals, define the utility of quinoline derivatives in various fields. Studies like those conducted by Jentsch et al. (2018) on ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives provide insights into the chemical properties of these compounds (Jentsch, Hume, Crull, Beauti, Pham, Pigza, Kessl, & Donahue, 2018).

properties

IUPAC Name

ethyl 4-(4-acetylanilino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-25-20(24)17-12-21-18-7-5-4-6-16(18)19(17)22-15-10-8-14(9-11-15)13(2)23/h4-12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENPAQJYNBTCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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